molecular formula C17H23NO3 B4164949 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4164949
M. Wt: 289.4 g/mol
InChI Key: ORQKMANGLIADRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as EACC, is a novel small molecule that has been extensively studied in recent years due to its potential applications in cancer research. EACC is a potent inhibitor of the ubiquitin-specific protease 7 (USP7), which is a deubiquitinase that plays a critical role in regulating the stability of many key proteins involved in cell cycle progression, DNA damage response, and apoptosis.

Mechanism of Action

2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid acts as a competitive inhibitor of USP7 by binding to its catalytic domain. USP7 plays a critical role in regulating the stability of several key proteins involved in DNA damage response, such as p53 and CHK1. By inhibiting USP7, 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid leads to the stabilization of these proteins, resulting in increased DNA damage and cell cycle arrest. This ultimately leads to apoptosis and cell death.
Biochemical and Physiological Effects:
2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have potent antitumor activity in various cancer cell lines, both in vitro and in vivo. In addition to its effects on DNA damage response, 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to inhibit the expression of several oncogenes, such as c-Myc and Cyclin D1. 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid is its specificity for USP7, which makes it a valuable tool for studying the role of USP7 in cancer biology. 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have low toxicity in normal cells, making it a relatively safe drug candidate. However, 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the synthesis of 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid is relatively complex and may not be feasible for some labs.

Future Directions

Future research on 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid could focus on several areas, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new cancer types that are sensitive to 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid treatment. In addition, the combination of 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid with other anticancer agents could be explored further to maximize its therapeutic potential. Finally, the role of USP7 in other biological processes, such as immune regulation and neurodegeneration, could also be investigated.
In conclusion, 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid is a promising small molecule with potent antitumor activity that acts through the inhibition of USP7. Its specificity and low toxicity make it a valuable tool for studying the role of USP7 in cancer biology, and its potential for combination therapy makes it a promising drug candidate. Further research is needed to optimize its pharmacokinetic properties and identify new cancer types that are sensitive to 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid treatment.

Scientific Research Applications

2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism of action of 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid involves the inhibition of USP7, which leads to the stabilization of several key proteins involved in DNA damage response, such as p53 and CHK1. This results in increased DNA damage and cell cycle arrest, ultimately leading to apoptosis. 2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[(4-ethylphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(20)21/h7-10,14-15H,2-6,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQKMANGLIADRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid
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